Ppo-54g5
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Overview
Description
Ppo-54g5 is a complex organic compound with the molecular formula C24H36N6O5 and a molecular weight of 488.58 g/mol . This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrimido(5,4-g)pteridinetetrone 5-oxide, 1,3,7,9-tetrabutyl typically involves the reaction of specific precursor molecules under controlled conditions. One common method involves the photolysis of pyrimido(5,4-g)pteridinetetrone N-oxides in aqueous solution with UV–VIS light (>355 nm) . This method is efficient for generating the desired compound with high purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the photolysis process, ensuring that the reaction conditions are optimized for large-scale synthesis. This includes controlling the temperature, light intensity, and reaction time to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
Ppo-54g5 undergoes various chemical reactions, including:
Substitution: It can participate in substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include phenols, cresols, and other aromatic compounds. The reactions typically occur under photochemical conditions, often involving UV–VIS light to facilitate the transfer of oxygen atoms .
Major Products
The major products formed from these reactions are dihydric phenols, which are valuable intermediates in various chemical processes .
Scientific Research Applications
Ppo-54g5 has several scientific research applications:
Mechanism of Action
The mechanism of action of pyrimido(5,4-g)pteridinetetrone 5-oxide, 1,3,7,9-tetrabutyl involves the transfer of its N-oxide oxygen to other molecules under photochemical conditions. This process generates hydroxyl radicals, which can cleave DNA and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
3-Methylpyridazine 2-oxide: Another compound that undergoes photochemical oxygenation but with different reaction modes.
Anthraquinone: Used in similar photochemical oxygenation reactions but with different substrates and conditions.
Uniqueness
Ppo-54g5 is unique due to its high efficiency in generating hydroxyl radicals and its specific photochemical reaction pathways. Its ability to transfer oxygen atoms to a wide range of substrates under mild conditions makes it a versatile reagent in both research and industrial applications .
Properties
CAS No. |
33070-58-5 |
---|---|
Molecular Formula |
C24H36N6O5 |
Molecular Weight |
488.6 g/mol |
IUPAC Name |
1,3,7,9-tetrabutyl-5-oxidopyrimido[5,4-g]pteridin-5-ium-2,4,6,8-tetrone |
InChI |
InChI=1S/C24H36N6O5/c1-5-9-13-26-19-17(21(31)28(23(26)33)15-11-7-3)30(35)18-20(25-19)27(14-10-6-2)24(34)29(22(18)32)16-12-8-4/h5-16H2,1-4H3 |
InChI Key |
MTWAUWYOWWKLNY-UHFFFAOYSA-N |
SMILES |
CCCCN1C2=C(C(=O)N(C1=O)CCCC)[N+](=C3C(=N2)N(C(=O)N(C3=O)CCCC)CCCC)[O-] |
Canonical SMILES |
CCCCN1C2=C(C(=O)N(C1=O)CCCC)[N+](=C3C(=N2)N(C(=O)N(C3=O)CCCC)CCCC)[O-] |
33070-58-5 | |
Synonyms |
PPO-54g5 pyrimido(5,4-g)pteridinetetrone 5-oxide, 1,3,7,9-tetrabutyl |
Origin of Product |
United States |
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